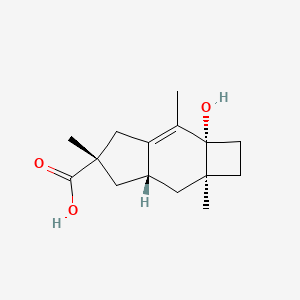
Sterpuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Sterpuric acid can be isolated from the fungus Stereum purpureum through various extraction and purification techniques. The synthetic routes for this compound involve the use of specific fungal cultures and controlled fermentation processes . Industrial production methods typically involve large-scale fermentation and subsequent extraction and purification steps to obtain the compound in significant quantities .
Chemical Reactions Analysis
Sterpuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones and aldehydes .
Scientific Research Applications
Sterpuric acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying sesquiterpenoid biosynthesis and reaction mechanisms . In biology, this compound is studied for its phytotoxic effects and its role in plant-pathogen interactions . In medicine, research is ongoing to explore its potential as an anti-neuroinflammatory agent and its effects on various cellular pathways .
Mechanism of Action
The mechanism of action of sterpuric acid involves its interaction with specific molecular targets and pathways. It exerts its phytotoxic effects by disrupting cellular processes in plants, leading to cell death and tissue damage . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key enzymes and signaling pathways in plant cells .
Comparison with Similar Compounds
Sterpuric acid is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include sterpurols A and B, which are also derived from fungal sources and share structural similarities with this compound . this compound is distinct in its phytotoxic properties and its specific role in causing silver-leaf disease in fruit trees .
Properties
CAS No. |
79367-59-2 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3R,6S,8R,10S)-3-hydroxy-2,6,10-trimethyltricyclo[6.3.0.03,6]undec-1-ene-10-carboxylic acid |
InChI |
InChI=1S/C15H22O3/c1-9-11-8-13(2,12(16)17)6-10(11)7-14(3)4-5-15(9,14)18/h10,18H,4-8H2,1-3H3,(H,16,17)/t10-,13-,14-,15-/m0/s1 |
InChI Key |
PQUVTIVCCBHWFH-HJPIBITLSA-N |
Isomeric SMILES |
CC1=C2C[C@@](C[C@H]2C[C@]3([C@@]1(CC3)O)C)(C)C(=O)O |
Canonical SMILES |
CC1=C2CC(CC2CC3(C1(CC3)O)C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


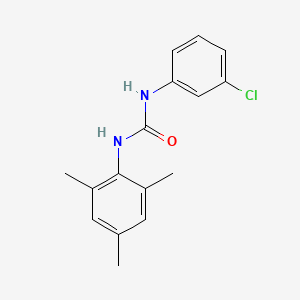

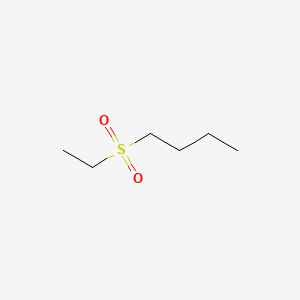

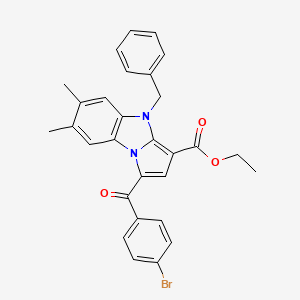
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
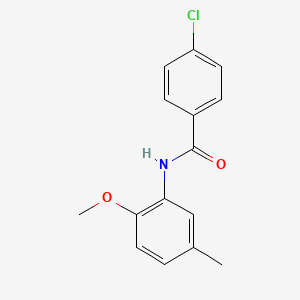


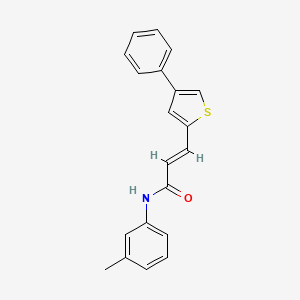
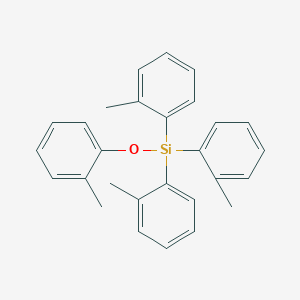
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
